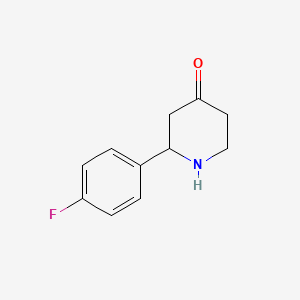

2-(4-Fluorophenyl)piperidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

414910-21-7 |

|---|---|

Molecular Formula |

C11H12FNO |

Molecular Weight |

193.22 g/mol |

IUPAC Name |

2-(4-fluorophenyl)piperidin-4-one |

InChI |

InChI=1S/C11H12FNO/c12-9-3-1-8(2-4-9)11-7-10(14)5-6-13-11/h1-4,11,13H,5-7H2 |

InChI Key |

SERPVNBVZNRTRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CC1=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

The Piperidin 4 One Core: a Versatile Scaffold in Chemical Synthesis

The piperidin-4-one structure is a foundational element in the synthesis of a wide array of chemical compounds. researchgate.netnih.gov This six-membered nitrogen-containing heterocycle is a versatile intermediate, providing a reactive scaffold for creating more complex molecules. Its prevalence in numerous natural products and pharmacologically active agents underscores its importance in medicinal chemistry. ajchem-a.com

The reactivity of the piperidin-4-one core is centered around two main functional groups: the ketone at the C-4 position and the secondary amine within the ring. This dual functionality allows for a multitude of chemical modifications, including:

N-alkylation and N-acylation: The secondary amine enables the introduction of various substituents on the nitrogen atom.

Reductive aminations, condensations, and additions: The ketone group is a key site for a variety of chemical transformations.

These reactions allow chemists to build a diverse library of molecules with a wide range of potential applications. The piperidine (B6355638) ring itself is a ubiquitous structural motif in many pharmaceuticals, including analgesics, antipsychotics, and antihistamines. chemrevlett.com The adaptability of the piperidin-4-one core makes it a crucial starting material for the synthesis of these and other valuable chemicals.

The Influence of the Fluorophenyl Substituent on Molecular Properties

The presence of a 4-fluorophenyl group attached to the piperidin-4-one ring significantly influences the molecule's electronic properties and its potential interactions with biological targets. Fluorine is a highly electronegative atom, and its introduction into a molecule can have profound effects.

The electron-withdrawing nature of fluorine can alter the electron density distribution across the entire molecule. rsc.orgresearchgate.net This change in electronic properties can impact several key molecular attributes:

Acidity and Basicity: The inductive effect of fluorine can reduce the basicity of the piperidine (B6355638) nitrogen. mdpi.com

Lipophilicity: The addition of a fluorine atom often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com

Binding Affinity: Fluorine atoms can participate in various intermolecular interactions, potentially enhancing the binding affinity of the molecule to its target protein. mdpi.com

The strategic placement of fluorine atoms is a common tactic in drug design to fine-tune a molecule's properties and improve its pharmacological profile. mdpi.commdpi.com The 4-fluorophenyl group, in particular, has been studied for its ability to modulate the biological activity of various compounds.

Research Trends and Future Directions

Direct Synthesis Approaches to this compound

The direct formation of the this compound core often involves the simultaneous construction of the piperidine ring and the introduction of the aryl substituent.

Condensation Reactions in Piperidin-4-one Formation (e.g., Mannich-type reactions)

The Mannich reaction and its variations stand as a cornerstone for the synthesis of piperidin-4-ones. researchgate.netchemrevlett.comnih.gov This powerful multicomponent reaction typically involves the condensation of an aldehyde, a primary or secondary amine (or ammonia), and a ketone possessing at least one acidic α-hydrogen. nih.govjofamericanscience.org In the context of synthesizing 2-aryl-piperidin-4-ones, an aromatic aldehyde, an amine, and a ketone are the key reactants. chemrevlett.com

A general and widely utilized method for synthesizing 2,6-diaryl-piperidin-4-ones is the Mannich condensation of a substituted aromatic aldehyde, an amine like ammonium (B1175870) acetate, and a ketone such as ethyl methyl ketone in an ethanol (B145695) medium. chemrevlett.com While this specific example leads to a 2,6-diaryl substituted product, the underlying principle can be adapted for the synthesis of this compound. The nitro-Mannich reaction, a variant that utilizes a nitroalkane and an imine to form a β-nitroamine, also serves as a versatile tool in the synthesis of piperidine and piperidinone-based compounds. researchgate.net

Inspired by the biosynthesis of piperidine natural products, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, which can be precursors to piperidin-4-ones. rsc.org This approach highlights the power of Mannich-type reactions in creating complex and stereochemically defined piperidine structures. The intramolecular Mannich reaction of delta-amino beta-keto esters with aldehydes and ketones also provides a robust methodology for synthesizing polysubstituted piperidines. nih.gov

Table 1: Examples of Mannich-type Reactions in Piperidin-4-one Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted aromatic aldehydes, ethyl methyl ketone, ammonium acetate | Ethanol | 2,6-diaryl-piperidin-4-ones | chemrevlett.com |

| Nitroalkane, imine | - | β-nitroamine (precursor to piperidones) | researchgate.net |

| 1,3-bis-trimethylsilylenol ether, aldehyde, amine | - | Chiral dihydropyridinone | rsc.org |

| Delta-amino beta-keto esters, aldehydes/ketones | - | Polysubstituted piperidines | nih.gov |

| 4-chloroacetoacetanilide, 4-hydroxybenzaldehyde, ammonium formate | - | N-(4-chlorophenyl)-2,6-bis(4-hydroxyphenyl)-4-oxopiperidine-3-carboxamide | researchgate.net |

Cyclization and Ring-Closing Strategies

Beyond condensation reactions, various cyclization and ring-closing strategies are employed to construct the this compound scaffold. Ring-closing metathesis (RCM) is a powerful technique for forming cyclic alkenes, including those that can be converted to piperidinones. nih.govorganic-chemistry.org The reaction typically involves an intramolecular reaction of a diene catalyzed by ruthenium complexes, such as Grubbs' catalysts. organic-chemistry.org The driving force for the reaction is often the formation of a volatile alkene byproduct like ethene. organic-chemistry.org

Another approach involves the aza-Prins-type cyclization of N-protected homoallylic amines with aldehydes, which can be promoted by Lewis acids like bismuth(III) chloride (BiCl3), to yield 2,4-disubstituted piperidines. scribd.com Radical cyclization of appropriately substituted acyclic precursors, such as 7-substituted-6-aza-8-bromooct-2-enoates, also provides a pathway to 2,4-disubstituted piperidines. nih.gov The choice of reagent, such as tributyltin hydride or tris(trimethylsilyl)silane, can influence the diastereoselectivity of the cyclization. nih.gov

Furthermore, carbonyl ene and Prins cyclizations of aldehydes containing an appropriately positioned alkene and amine functionality can lead to 3,4-disubstituted piperidines. nih.gov The stereochemical outcome of these reactions can often be controlled by the choice of catalyst, with Lewis acids favoring thermodynamic products and Brønsted acids favoring kinetic products. nih.gov

Introduction of the 4-Fluorophenyl Moiety

In many synthetic strategies, the 4-fluorophenyl group is introduced onto a pre-formed piperidine or a precursor molecule. This can be achieved through several classical and modern organic reactions.

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts reactions are a classic method for attaching substituents to aromatic rings. wikipedia.org These reactions are categorized as alkylations and acylations and proceed via electrophilic aromatic substitution. wikipedia.orgbyjus.com In a Friedel-Crafts acylation, an acyl group is introduced to an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comlibretexts.orgmasterorganicchemistry.com This can be a viable method for introducing a carbonyl-containing substituent that can then be elaborated to form the piperidin-4-one ring. However, a key limitation of Friedel-Crafts reactions is that they are generally not effective with strongly deactivated aromatic rings. libretexts.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or triflate, is a widely used method for creating biaryl linkages. mdpi.comlibretexts.org This reaction is highly versatile and tolerant of a wide range of functional groups. mdpi.com To synthesize this compound, a Suzuki-Miyaura coupling could be envisioned between a piperidine derivative bearing a halide or triflate at the 2-position and 4-fluorophenylboronic acid.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. nih.govreddit.com While primarily used for N-arylation, its principles are relevant to the broader field of palladium-catalyzed coupling reactions that are central to the synthesis of complex molecules. nih.govnih.gov The Negishi cross-coupling, which utilizes an organozinc reagent, is another effective method for the α-arylation of protected 4-hydroxypiperidines. nih.gov This one-pot reaction has been shown to be effective for coupling a range of heteroaryl bromides. nih.gov Similarly, palladium-catalyzed cross-coupling of 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane (B167491) with aryl halides has been used to generate 4-arylpiperidines. nih.gov

Table 2: Cross-Coupling Reactions for Aryl Group Introduction

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound, Aryl/vinyl halide or triflate | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | mdpi.comlibretexts.org |

| Buchwald-Hartwig | Amine, Aryl halide or triflate | Pd catalyst, Ligand, Base | C-N | nih.govreddit.com |

| Negishi | Organozinc compound, Aryl/vinyl halide or triflate | Pd or Ni catalyst | C-C | nih.gov |

| Hiyama | Organosilane, Aryl/vinyl halide or triflate | Pd catalyst, Activator (e.g., F⁻) | C-C | nih.gov |

Fluorination Strategies for Precursor Modification

The introduction of fluorine can be a critical step in the synthesis of this compound, and this can be achieved by fluorinating a precursor molecule. Late-stage fluorination (LSF) has emerged as a significant strategy in medicinal chemistry, allowing for the introduction of fluorine atoms at a late stage of a synthetic sequence. nih.govblucher.com.brmpg.de This approach is valuable for rapidly generating analogs of lead compounds. nih.gov

Electrophilic fluorinating reagents, such as Selectfluor, are often used for this purpose. nih.gov For instance, the fluorination of an indazole A-ring has been explored in the synthesis of complex molecules, though challenges such as unwanted oxidation of labile C-H bonds in a piperidine ring can arise. nih.gov The development of new fluorination reagents and metal-mediated techniques has expanded the toolkit for the precise introduction of fluorine under mild conditions. nih.gov This includes palladium-catalyzed electrophilic aromatic C-H fluorination. mpg.de Another strategy involves the hydrogenation of fluoropyridines to produce fluorinated piperidines, which can be a direct route to the desired fluorinated heterocyclic core. acs.org The stereocontrolled synthesis of fluorine-containing piperidines can also be achieved from racemic cyclic diols through a sequence of oxidative ring opening and double reductive amination/ring closure with a fluorine-containing ammonium salt. researchgate.net

Synthesis of Key Intermediates and Precursors to this compound Analogues

The creation of analogs of this compound often necessitates the synthesis of specialized intermediates and precursors. These molecules serve as foundational building blocks that can be modified to introduce various substituents and functionalities, allowing for the exploration of structure-activity relationships. epo.org

A common strategy involves the preparation of piperidin-4-one derivatives with diverse substitution patterns, which can then be further elaborated. googleapis.com For instance, the synthesis of N-substituted piperidin-4-ones is a crucial step. One approach to achieve this involves the reaction of piperidine with 4-fluorobenzaldehyde (B137897) in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) to yield 4-piperidinyl-benzaldehyde. nih.gov This intermediate can then undergo further reactions to introduce the desired functionalities.

Another key precursor strategy involves the synthesis of substituted pyridines, which can subsequently be reduced to the corresponding piperidines. Rhodium and palladium catalysts have been effectively used for the hydrogenation of pyridinium (B92312) salts, offering a pathway to highly substituted piperidine structures. nih.gov For example, the dearomatization and hydrogenation of fluoropyridines using a rhodium(I) complex and pinacol (B44631) borane (B79455) can produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov

The synthesis of intermediates for more complex analogs, such as those containing fused ring systems, has also been explored. For example, the synthesis of fluorinated indolizidinone derivatives, which contain a piperidine ring within a bicyclic system, has been achieved through a multi-step sequence involving an enantioselective intramolecular aza-Michael reaction. nih.gov

The following table summarizes some key intermediates and their synthetic utility:

| Intermediate/Precursor | Synthetic Application |

| 4-Piperidinyl-benzaldehyde | Starting material for the introduction of various side chains at the nitrogen atom. nih.gov |

| Substituted Pyridinium Salts | Precursors for the synthesis of highly substituted piperidines via catalytic hydrogenation. nih.gov |

| (S)-N-Boc-2-allyl pyrrolidine | Intermediate in the synthesis of monofluorinated indolizidines through ring-closing metathesis. nih.gov |

| Ethyl 4-nitrocinnamate | Precursor in the multi-step synthesis of 4-(4'-aminophenyl)-6-oxopiperidine-3-carboxylate. google.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in organic chemistry. The synthesis of piperidin-4-one derivatives, including those related to this compound, has benefited from the application of green chemistry principles. asianpubs.orgresearchgate.net

One notable green approach is the use of deep eutectic solvents (DESs) as reaction media. asianpubs.org A study demonstrated the use of a glucose-urea deep eutectic solvent as an inexpensive and effective medium for the synthesis of various piperidin-4-one derivatives. asianpubs.orgresearchgate.net This method offers an environmentally safer alternative to volatile organic solvents and has been used to synthesize compounds such as 3-methyl-2,6-diphenyl piperidin-4-one and 3,5-dimethyl-2,6-diphenylpiperidin-4-one (B3053940) in good yields. asianpubs.orgresearchgate.net

Another green strategy involves one-pot, multi-component reactions, which reduce the number of synthetic steps, minimize waste, and improve atom economy. The synthesis of spiro-4H-pyrans, which can be related to piperidine-containing structures, has been achieved through a one-pot, three-component condensation in water or under solvent-free conditions using microwave irradiation or ball milling. researchgate.net

The use of water as a solvent and the development of catalytic methods that operate under mild conditions are also key aspects of green chemistry applied to piperidine synthesis. For instance, iron-catalyzed reductive amination of ω-amino fatty acids has been developed for the preparation of piperidines, where phenylsilane (B129415) acts as a reducing agent in a cascade reaction. nih.gov

The following table highlights some green chemistry approaches in the synthesis of piperidin-4-one derivatives:

| Green Chemistry Approach | Description | Example |

| Deep Eutectic Solvents (DESs) | Use of biodegradable and low-toxicity solvents as reaction media. asianpubs.org | Synthesis of piperidin-4-one derivatives in a glucose-urea DES. asianpubs.orgresearchgate.net |

| One-Pot, Multi-Component Reactions | Combining multiple reaction steps into a single operation to reduce waste and improve efficiency. researchgate.net | Three-component synthesis of spiro-4H-pyrans in water. researchgate.net |

| Catalysis in Benign Solvents | Utilizing catalysts that are effective in environmentally friendly solvents like water. | Iron-catalyzed reductive amination of ω-amino fatty acids. nih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions and reduce energy consumption. researchgate.net | Synthesis of paliperidone (B428) intermediate under microwave conditions using PEG-600. researchgate.net |

Diastereoselective and Enantioselective Synthesis Methods

The stereochemistry of piperidine derivatives is often crucial for their biological activity. Therefore, the development of diastereoselective and enantioselective synthetic methods is of paramount importance.

Diastereoselective Synthesis:

The stereoselective synthesis of trans-2,6-diaryl-4-piperidones has been achieved through the cycloaddition of benzaldiminetricarbonylchromium derivatives with 2-silyloxybuta-1,3-diene. rsc.org The tricarbonylchromium moiety played a key role in enhancing the stereoselectivity of the products. rsc.org Another approach involves the intramolecular reductive cyclization of a monoxime of a 1,5-diketone to yield a single diastereomer of an N-hydroxypiperidine as a racemate. ajchem-a.com

Enantioselective Synthesis:

Significant progress has been made in the enantioselective synthesis of piperidine derivatives. Organocatalysis has emerged as a powerful tool in this regard. A highly enantioselective organocatalytic aza-Michael addition of 4-nitro-pyrazole to ethyl (E)-2,2-difluoro-5-oxopent-3-enoate has been developed, enabling a concise, four-step stereoselective synthesis of a highly functionalized 3,3-difluoro-4-pyrazolo-piperidine. nih.gov

The enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a valuable building block, has been reported. capes.gov.br This method utilizes an enantioselective fluorination reaction catalyzed by a modified cinchona alkaloid, although it was also shown that commercially available primary amines could be used with similar enantioselectivity. capes.gov.br The resulting piperidinols can be crystallized to obtain enantiopure material. capes.gov.br

Furthermore, the enantioselective synthesis of fluorinated indolizidinone derivatives has been accomplished through a sequence involving an enantioselective intramolecular aza-Michael reaction catalyzed by a (S)-TRIP-derived phosphoric acid. nih.gov

The following table provides examples of stereoselective synthesis methods for piperidine derivatives:

| Method | Stereochemical Outcome | Key Reagents/Catalysts |

| Cycloaddition of benzaldiminetricarbonylchromium derivatives | Diastereoselective (trans) | Benzaldiminetricarbonylchromium, 2-silyloxybuta-1,3-diene, trimethylsilyl (B98337) triflate rsc.org |

| Intramolecular Reductive Cyclization | Diastereoselective | Monoxime of 1,5-diketone, NaBH3CN ajchem-a.com |

| Organocatalytic aza-Michael Addition | Enantioselective | 4-Nitro-pyrazole, ethyl (E)-2,2-difluoro-5-oxopent-3-enoate, organocatalyst nih.gov |

| Enantioselective Fluorination | Enantioselective | Modified cinchona alkaloid or primary amines capes.gov.br |

| Enantioselective Intramolecular aza-Michael Reaction | Enantioselective | (S)-TRIP-derived phosphoric acid nih.gov |

Oxidation Reactions and Derived Products

Oxidation reactions of the this compound scaffold can target either the piperidine ring or the hydroxyl group if the ketone has been previously reduced. While direct oxidation of the piperidin-4-one ring is less commonly documented for this specific compound, related piperidine derivatives can undergo oxidation to the corresponding pyridinone. For instance, the hydroxyl group of a reduced precursor, 4-(4-chlorophenyl)piperidin-4-ol (B141385), can be oxidized to form a ketone. This transformation is a critical step in the synthesis of various pharmaceutical agents.

Reduction Reactions of the Ketone Moiety

The reduction of the ketone group in this compound to a hydroxyl group is a fundamental transformation, yielding 2-(4-Fluorophenyl)piperidin-4-ol. This reaction introduces a new stereocenter, and thus, stereoselective reduction methods are of significant interest. aalto.fi

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are employed for this purpose. For example, in a related system, a chemoselective reduction of an ester-containing piperidine derivative was achieved using LiAlH₄, while a subsequent reduction of an imine was performed with NaBH₄. nih.gov The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction, affording either cis or trans isomers with respect to the existing substituent at the 2-position. aalto.fi The resulting alcohol, 4-(4-Fluorophenyl)piperidin-4-ol, is a key intermediate in the synthesis of various biologically active molecules. ontosight.ai

Nucleophilic and Electrophilic Substitution Reactions on the Piperidine Ring and Fluorophenyl Group

The piperidine ring and the fluorophenyl group of this compound offer multiple sites for substitution reactions.

On the Piperidine Ring: The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes reactions with electrophiles. However, nucleophilic substitution on the carbon atoms of the piperidine ring itself is less common without prior functionalization. In contrast, nucleophilic aromatic substitution (SNAr) reactions are well-documented for activated pyridine (B92270) systems, where a leaving group is displaced by a nucleophile like piperidine. nih.govrsc.orgrsc.org The reactivity in these reactions is highly dependent on the nature of the leaving group and the solvent. nih.govrsc.org

On the Fluorophenyl Group: The fluorine atom on the phenyl ring is generally a poor leaving group for nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, electrophilic aromatic substitution on the fluorophenyl ring can occur, with the fluorine atom acting as an ortho-, para-director, although it is deactivating. More commonly, the entire fluorophenyl group can be introduced via reactions like the Grignard reaction with a suitable piperidinone precursor. guidechem.com In related systems, nucleophilic substitution on polyfluorinated pyridines, such as pentafluoropyridine, readily occurs at the 4-position with nucleophiles like piperazine. researchgate.net

Acylation and Alkylation Reactions

The secondary amine of the piperidine ring in this compound is a prime site for acylation and alkylation reactions. These modifications are crucial for building molecular complexity and modulating the pharmacological profile of the resulting compounds.

Acylation: N-acylation is readily achieved by reacting the piperidine with acylating agents such as acyl chlorides or anhydrides. For example, in the synthesis of NLRP3 inhibitors, a piperidine moiety was acylated using an in-situ generated acyl chloride. mdpi.com

Alkylation: N-alkylation can be performed using various alkylating agents, such as alkyl halides. For instance, the alkylation of a related 4-(4-chlorophenyl)piperidin-4-ol hydrochloride was accomplished using a halogenated ketone in the presence of a base. These N-substituted derivatives are common motifs in a wide range of bioactive compounds. nih.govnih.gov

Derivatization Strategies for Functional Group Modification (e.g., Thiosemicarbazone Formation)

The ketone functionality at the 4-position of the piperidin-4-one scaffold is a versatile handle for a variety of derivatization reactions, with thiosemicarbazone formation being a prominent example.

The reaction of this compound with thiosemicarbazide, typically in the presence of an acid catalyst, yields the corresponding thiosemicarbazone. niscpr.res.inbiomedpharmajournal.org This derivatization is of significant interest as thiosemicarbazones are known to exhibit a broad spectrum of biological activities. biomedpharmajournal.orgnih.gov The synthesis of these derivatives can often be accelerated using microwave irradiation, leading to shorter reaction times and improved yields. niscpr.res.in This strategy of modifying the ketone group allows for the introduction of new pharmacophoric elements and the exploration of structure-activity relationships. nih.gov Other derivatization strategies can involve the use of the piperidine nitrogen as a point of attachment for various functional groups to improve analytical detection or to build more complex molecules. nih.govnsf.govresearchgate.net

Mechanism-Based Studies of Reactions Involving the Piperidin-4-one Nucleus

The reactions involving the piperidin-4-one nucleus often proceed through well-established mechanistic pathways. For instance, the synthesis of piperidines can be achieved via copper-catalyzed intramolecular C-H amination, where mechanistic studies have pointed towards a Cu(I)/Cu(II) catalytic cycle. nih.govacs.org Evidence for the formation of a copper-fluoride intermediate has been gathered through experimental and computational studies. nih.govacs.org

The classic Mannich reaction is a cornerstone for the synthesis of the piperidin-4-one ring itself, involving the condensation of a ketone, an aldehyde, and an amine. asianpubs.orgacs.org The mechanism of nucleophilic aromatic substitution reactions involving piperidine as a nucleophile has also been studied in detail, revealing the potential for base catalysis in the decomposition of the reaction intermediate. rsc.org Understanding these mechanisms is crucial for optimizing reaction conditions and for the rational design of new synthetic routes to access diverse piperidine derivatives. googleapis.comnih.gov

Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. Although specific crystallographic data for 2-(4-Fluorophenyl)piperidin-4-one is not publicly documented, analysis of analogous compounds, such as substituted N-aryl piperidin-4-ones, provides a robust model for its expected solid-state characteristics.

Crystal Packing and Unit Cell Parameters

The crystal packing describes how individual molecules are arranged in a repeating pattern to form the crystal lattice. This arrangement is defined by the unit cell, the smallest repeating unit of the lattice. The dimensions of the unit cell are given by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). For a related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one , the crystal system is monoclinic with a P21/c space group. The unit cell parameters for this analogue offer a glimpse into the potential crystallographic dimensions for similar structures.

Interactive Table: Crystal Data and Structure Refinement for an Analogous Compound Data for 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one

| Parameter | Value |

|---|---|

| Empirical formula | C₂₁H₂₃F₂NO |

| Formula weight | 359.41 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.045(3) |

| b (Å) | 11.234(2) |

| c (Å) | 14.129(3) |

| α (°) | 90 |

| β (°) | 109.91(3) |

| γ (°) | 90 |

| Volume (ų) | 1799.3(7) |

Intermolecular Hydrogen Bonding Networks

The stability of the crystal lattice is heavily influenced by a network of intermolecular forces. In piperidin-4-one derivatives, hydrogen bonds are paramount.

N—H⋯O Interactions: A classic and strong hydrogen bond is expected to form between the piperidine (B6355638) nitrogen (N-H group, the donor) and the carbonyl oxygen (C=O group, the acceptor) of an adjacent molecule. This interaction typically links molecules into chains or dimers.

C—H⋯π Interactions: The electron-rich fluorophenyl ring can act as a hydrogen bond acceptor for C-H groups. These C—H⋯π interactions further stabilize the three-dimensional crystal structure.

Conformational Analysis of the Piperidine Ring

The six-membered piperidine ring is not planar and can adopt several conformations to minimize internal strain.

Chair and Boat Conformations and Their Distortions

The most stable and common conformation for the piperidine ring is the chair conformation . niscpr.res.inias.ac.in This arrangement minimizes both angle strain and torsional strain by staggering the atoms along the ring. The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

In this compound, the bulky 4-fluorophenyl group at the C2 position is expected to preferentially occupy an equatorial position to minimize steric hindrance. However, studies on similar 2,6-diarylpiperidin-4-ones confirm that they generally adopt a chair conformation with the aryl groups in equatorial orientations. niscpr.res.in

While the chair form is predominant, distortions can occur. The introduction of a carbonyl group at the C4 position and substituents can lead to a flattening of the chair. niscpr.res.in In some highly hindered or N-substituted derivatives, higher-energy boat or twist-boat conformations can become relevant or exist in equilibrium with the chair form. ias.ac.in

Puckering Parameters of the Heterocyclic Ring

To provide a quantitative description of the ring's non-planar shape, Cremer and Pople puckering parameters (Q, θ, and φ) are used. These parameters precisely define the conformation of any six-membered ring.

Q (Total Puckering Amplitude): This parameter measures the degree of puckering or non-planarity of the ring. A value of Q=0 would indicate a completely flat ring.

θ and φ (Puckering Angles): These two angles define the type of conformation. For instance, an ideal chair conformation is defined by θ = 0° or 180°, while an ideal boat is at θ = 90°.

Without experimental crystal structure data for this compound, the specific puckering parameters cannot be listed. However, for any given conformation, these values would precisely describe its deviation from an ideal chair or boat form, offering a detailed picture of the heterocyclic ring's true shape.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides insights into the nature and propensity of different atomic contacts that stabilize the crystal structure.

A quantitative breakdown of intermolecular contacts, such as H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and F⋯H/H⋯F, is derived from Hirshfeld surface analysis. This data is presented as percentage contributions to the total Hirshfeld surface area, offering a clear picture of the most significant interactions governing crystal packing. For this compound, a dedicated Hirshfeld surface analysis has not been published. Consequently, the percentage contributions of its specific intermolecular contacts are unknown.

The absence of this data prevents the creation of a detailed data table summarizing these interactions. Further experimental and computational research is required to elucidate these fundamental structural characteristics of this compound.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(4-Fluorophenyl)piperidin-4-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular connectivity and stereochemistry can be assembled.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the fluorophenyl ring and the aliphatic protons of the piperidine (B6355638) ring.

Aromatic Region: The 4-fluorophenyl group typically displays a pair of doublets (or multiplets) between δ 7.0 and 7.5 ppm. Protons ortho to the fluorine atom are coupled to the fluorine, leading to additional splitting. The symmetrical substitution pattern results in two sets of chemically equivalent protons.

Piperidine Ring: The protons on the piperidine ring appear in the more shielded aliphatic region (δ 2.0-4.0 ppm). The proton at the C2 position (methine proton), being adjacent to the nitrogen atom and the aromatic ring, is expected to be deshielded and appear as a multiplet around δ 3.5-4.5 ppm. The protons at C3, C5, and C6 will appear as complex multiplets due to overlapping signals and spin-spin coupling. The NH proton of the piperidine ring typically appears as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum confirms the carbon skeleton of the molecule.

Carbonyl Carbon: A characteristic downfield signal for the ketone carbonyl carbon (C4) is expected in the range of δ 205-210 ppm.

Aromatic Carbons: The carbons of the 4-fluorophenyl ring typically resonate between δ 115 and 165 ppm. The carbon atom directly bonded to the fluorine (C4') will show a large C-F coupling constant and appear as a doublet, with a chemical shift around δ 160-164 ppm. The other aromatic carbons will also exhibit signals in this region, with their precise shifts influenced by the fluorine substituent.

Piperidine Carbons: The aliphatic carbons of the piperidine ring (C2, C3, C5, C6) are observed in the upfield region of the spectrum, typically between δ 40 and 65 ppm. The C2 carbon, attached to the aromatic ring, would be the most deshielded of this group.

¹⁹F NMR: The fluorine-19 NMR spectrum provides a direct and sensitive method for confirming the presence and electronic environment of the fluorine atom. For a 4-fluorophenyl group, a single signal is expected. The chemical shift for fluorine in such an environment typically appears in the range of δ -110 to -120 ppm, often as a multiplet due to coupling with the ortho-protons of the aromatic ring rsc.org.

Table 1: Typical NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H-2', H-6' | ¹H | 7.20 - 7.50 | Multiplet, ortho to Fluorine |

| H-3', H-5' | ¹H | 7.00 - 7.20 | Multiplet, meta to Fluorine |

| H-2 | ¹H | 3.50 - 4.50 | Methine proton, adjacent to N and Ar |

| H-3, H-5, H-6 | ¹H | 2.00 - 3.50 | Complex multiplets |

| NH | ¹H | Variable | Broad singlet |

| C=O (C4) | ¹³C | 205 - 210 | Ketone carbonyl |

| C-F (C4') | ¹³C | 160 - 164 | Doublet due to ¹JCF coupling |

| Aromatic C | ¹³C | 115 - 140 | Other aromatic carbons |

| C2 | ¹³C | 60 - 65 | Adjacent to N and Ar |

| C3, C5, C6 | ¹³C | 40 - 55 | Aliphatic carbons |

| Ar-F | ¹⁹F | -110 to -120 | Multiplet |

Note: Values are estimations based on analogous structures and general spectroscopic principles.

Analysis of spin-spin coupling constants (J values) in the ¹H NMR spectrum is crucial for confirming connectivity and deducing the stereochemistry of the piperidine ring. The piperidin-4-one ring typically adopts a chair conformation chemrevlett.com. The magnitude of the coupling constants between adjacent protons depends on their dihedral angle.

Axial-Axial Coupling (³J_ax,ax): Typically large (10-13 Hz).

Axial-Equatorial Coupling (³J_ax,eq): Smaller (2-5 Hz).

Equatorial-Equatorial Coupling (³J_eq,eq): Smallest (2-3 Hz).

By analyzing the multiplicity and J values of the signals for the protons at C2, C3, C5, and C6, the preferred conformation of the ring and the orientation (axial or equatorial) of the 4-fluorophenyl substituent at the C2 position can be determined. For instance, a large coupling constant for the H2 proton would suggest an axial orientation, which would place the bulky fluorophenyl group in a more stable equatorial position. Furthermore, ¹H-¹⁹F coupling constants can provide additional structural confirmation for the fluorophenyl group.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the ketone carbonyl group.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹. For simple, saturated six-membered cyclic ketones like 4-piperidone, this peak is typically observed around 1715 cm⁻¹ google.com.

N-H Stretch: A moderate absorption band corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring is expected around 3300-3500 cm⁻¹. This peak can sometimes be broad.

Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Stretching vibrations for the C-H bonds of the piperidine ring are observed just below 3000 cm⁻¹, usually in the 2850-2950 cm⁻¹ range.

C-N Stretch: The stretching vibration for the C-N bond of the piperidine ring typically appears in the 1250-1020 cm⁻¹ region.

C-F Stretch: A strong band corresponding to the C-F stretch of the fluorophenyl group is expected in the 1250-1100 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, sometimes broad |

| Aromatic C-H Stretch | Aryl | > 3000 | Weak to Medium |

| Aliphatic C-H Stretch | Alkyl | 2850 - 2950 | Medium to Strong |

| C=O Stretch | Ketone | 1700 - 1725 | Strong, Sharp |

| C-N Stretch | Amine | 1250 - 1020 | Medium |

| C-F Stretch | Aryl Fluoride | 1250 - 1100 | Strong |

Note: Values are estimations based on analogous structures and general spectroscopic principles.

Mass Spectrometry (MS and GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In combination with Gas Chromatography (GC-MS), it allows for the analysis of individual components in a mixture. The molecular formula of this compound is C₁₁H₁₂FNO, corresponding to a molecular weight of approximately 193.22 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 193. The fragmentation pattern is dictated by the most stable carbocations and neutral losses that can be formed. Key fragmentation pathways for piperidine derivatives often involve alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom scielo.br.

Alpha-Cleavage: Cleavage of the bond between C2 and C3 would be a likely fragmentation pathway.

Loss of the Fluorophenyl Group: A significant fragment could result from the cleavage of the bond between C2 and the fluorophenyl ring, leading to a peak corresponding to the piperidin-4-one fragment or the fluorophenyl cation.

Retro-Diels-Alder: Cleavage within the piperidine ring can also occur.

Analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the carbonyl group (C=O) and the 4-fluorophenyl ring. The saturated piperidine ring itself does not significantly absorb in the near-UV range (200-400 nm) nist.gov.

n→π* Transition: The carbonyl group exhibits a weak absorption band corresponding to the transition of a non-bonding (n) electron from the oxygen atom to the antibonding π* orbital of the C=O bond. This transition is typically observed in the 270-300 nm range for ketones.

π→π* Transition: The 4-fluorophenyl ring gives rise to more intense absorptions at shorter wavelengths, typically below 280 nm. These correspond to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. One would expect a primary band (E2-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-270 nm.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems. Its ability to provide accurate results with reasonable computational cost makes it ideal for analyzing molecules like 2-(4-Fluorophenyl)piperidin-4-one. orientjchem.org DFT methods calculate the electronic structure of a molecule based on its electron density, which is used to determine its geometry, energy, and other properties. dergipark.org.tr Studies on related piperidine (B6355638) derivatives often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational efficiency. orientjchem.orgresearchgate.net

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its structure.

Optimized geometric parameters for piperidine derivatives have been calculated using DFT methods. For a related piperidine ring, C-C and C-H bond distances were found to be in the ranges of 1.516–1.555 Å and 1.094–1.112 Å, respectively. orientjchem.org The bond angles for C-C-C and C-C-H were in the ranges of 109.99°–113.60° and 103.57°–111.12°, respectively. orientjchem.org

Table 1: Illustrative Optimized Geometrical Parameters for a Piperidin-4-one Ring Moiety This table presents typical bond lengths and angles for a piperidin-4-one ring, as specific calculated data for this compound is not available. The values are based on studies of similar structures.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | C-C (ring) | 1.52 - 1.55 |

| C-N (ring) | ~1.46 | |

| C=O | ~1.22 | |

| C-H | 1.09 - 1.11 | |

| Bond Angle (°) | C-N-C (ring) | ~112° |

| C-C-C (ring) | ~111° | |

| O=C-C | ~123° |

Vibrational Frequency Calculations and Assignments

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds.

For piperidine derivatives, characteristic vibrational modes include:

N-H Stretching: In unsubstituted piperidines, this appears in the 3300-3500 cm⁻¹ region. evitachem.com

C-H Stretching: Aromatic and aliphatic C-H stretches are typically found between 2850 and 3100 cm⁻¹.

C=O Stretching: The ketone carbonyl group gives a strong, characteristic absorption band, usually in the range of 1700-1725 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. asianpubs.org

C-F Stretching: The carbon-fluorine bond stretch usually appears as a strong band in the 1000-1400 cm⁻¹ region.

Theoretical calculations allow for the assignment of these bands based on the Potential Energy Distribution (PED). nih.gov While experimental spectra for this compound are not detailed here, DFT calculations provide a powerful tool for predicting and interpreting them. researchgate.net

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups in this compound This table shows expected ranges for key vibrational modes based on general data for similar organic compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Piperidine Ring | 2850 - 2960 |

| C=O Stretch | Ketone | 1700 - 1725 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-F Stretch | Fluorophenyl Group | 1000 - 1400 |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and more polarizable. dergipark.org.tr This energy gap is also related to the molecule's electronic absorption properties; a smaller gap corresponds to absorption at a longer wavelength. orientjchem.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring and the nitrogen atom of the piperidine ring. The LUMO is likely centered on the electron-withdrawing carbonyl group and the phenyl ring. The charge transfer from the HOMO to the LUMO represents an intramolecular charge transfer process. nih.gov In a study of a related pyrimidine (B1678525) derivative, the HOMO-LUMO gap was calculated to be 4.91 eV, indicating high stability. bohrium.com

Table 3: Representative FMO Data from a DFT Study of a Related Piperidine Compound This table illustrates the type of data obtained from FMO analysis. Values are hypothetical for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The map displays the electrostatic potential on the molecule's electron density surface, using a color scale to denote different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen atom of the carbonyl group and the fluorine atom due to their high electronegativity. nih.gov

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. The hydrogen atom attached to the piperidine nitrogen (N-H) is a likely site of positive potential. nih.gov

Green Regions: Represent neutral or zero potential areas.

The MEP map provides valuable insights into intermolecular interactions, such as hydrogen bonding, and helps in understanding how the molecule might interact with biological targets like protein receptors. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies their strength.

For this compound, key NBO interactions would include:

Delocalization of the nitrogen lone pair (LP(N)) into adjacent anti-bonding orbitals (e.g., σ*(C-C)).

Interactions between the π orbitals of the fluorophenyl ring and the adjacent σ bonds.

Hyperconjugative effects involving the C=O bond.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. youtube.com Computational chemistry can predict the NLO properties of a molecule, primarily through the calculation of its polarizability (α) and first hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a measure of the second-order NLO response. nih.gov

Molecules with significant NLO properties often possess a π-conjugated system linking an electron-donating group to an electron-accepting group, which facilitates intramolecular charge transfer. nih.gov In this compound, the fluorophenyl group and the piperidine nitrogen can act as donors, while the carbonyl group serves as an acceptor. The small HOMO-LUMO gap is often correlated with a larger hyperpolarizability value. dergipark.org.tr DFT calculations are a standard method for computing these properties, helping to screen and design novel molecules with enhanced NLO capabilities. bohrium.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are crucial for exploring its conformational landscape, revealing how the molecule flexes, rotates, and settles into various stable or transient shapes.

The conformational dynamics of this molecule are primarily governed by two structural features: the piperidine ring and the rotatable bond connecting it to the 4-fluorophenyl group. The six-membered piperidine ring is not planar and typically adopts a chair conformation, which is its most stable form. However, it can also transiently exist in other conformations like boat or twist-boat forms. rsc.org MD simulations can track the transitions between these states and determine their relative stabilities and the energy barriers separating them. researchgate.net

A typical MD simulation runs for a duration ranging from nanoseconds to microseconds, providing a trajectory that details the position and velocity of every atom at each time step. Analysis of this trajectory yields key metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over time and Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. nih.gov For this compound, RMSF analysis would likely show higher fluctuations in the fluorophenyl group compared to the more rigid piperidine ring structure.

| Simulation Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Force Field | OPLS4, AMBER, CHARMM | Defines the potential energy of the system, governing atomic interactions. |

| Solvent Model | TIP3P (Water) | Simulates the effect of a solvent environment on molecular conformation. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature to mimic laboratory conditions. |

| Temperature | 300 K | Simulates physiological temperature. |

| Simulation Time | 50 - 500 ns | Provides a sufficient timescale to observe relevant conformational changes. researchgate.netnih.gov |

| Analysis Metric (Output) | RMSD, RMSF | Measures conformational stability and atomic flexibility, respectively. nih.gov |

Computational Docking Studies for Ligand-Target Interaction Prediction

Computational docking is a technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies can predict its binding affinity and mode of interaction with various biological targets.

The process involves placing the 3D structure of the ligand into the binding site of a target protein and evaluating the fit using a scoring function. This function estimates the binding energy, with lower energy values typically indicating a more stable and favorable interaction. researchgate.netmdpi.com

The chemical features of this compound dictate the types of interactions it can form:

Hydrogen Bonding: The ketone oxygen (C=O) can act as a hydrogen bond acceptor, while the piperidine nitrogen (N-H) can act as a hydrogen bond donor. These are critical for anchoring the ligand within a protein's binding site.

Hydrophobic Interactions: The phenyl ring and the aliphatic carbons of the piperidine ring can form van der Waals and hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and specificity. nih.gov

Docking studies on similar piperidine-based compounds have elucidated key interactions with targets like the sigma-1 receptor (S1R), where ionic interactions with residues such as Glu172 and Asp126 were found to be crucial. nih.gov A hypothetical docking of this compound into a similar binding site would assess its ability to form these critical interactions.

| Hypothetical Target Protein | Scoring Function | Predicted Binding Energy (kcal/mol) | Key Predicted Chemical Interactions |

|---|---|---|---|

| Sigma-1 Receptor (S1R) | Glide G-Score | -7.5 | H-bond (acceptor) from C=O to Tyr103; H-bond (donor) from N-H to Asp126; Hydrophobic interaction with Trp164. nih.gov |

| Monoamine Oxidase B (MAO-B) | AutoDock Vina | -8.2 | π-π stacking between fluorophenyl ring and Tyr398; Hydrophobic cage formed by Leu171, Phe208, Ile199. |

| HDM2 | GOLD PLP Score | -6.8 | H-bond from N-H to Leu54; Halogen bond from C-F to Gln59 backbone. researchgate.net |

Quantum Chemical Topology (e.g., Atoms In Molecules (AIM), Non-Covalent Interaction Reduced Density Gradient (NCI-RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Quantum Chemical Topology (QCT) is a field that analyzes scalar fields derived from quantum mechanics, such as the electron density, to characterize chemical systems. nih.govresearchgate.net These methods provide a rigorous and quantitative description of chemical bonding and non-covalent interactions.

Atoms In Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, partitions the electron density of a molecule to define atoms and the bonds connecting them. wikipedia.orguni-rostock.de The analysis identifies critical points in the electron density. For this compound, AIM would be used to find bond critical points (BCPs) for all covalent bonds (C-C, C-N, C-H, C=O, C-F). The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, are used to characterize the nature and strength of the bonds (e.g., covalent vs. ionic character).

Non-Covalent Interaction Reduced Density Gradient (NCI-RDG): The NCI index is a powerful tool for visualizing weak, non-covalent interactions in real space. wikipedia.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). Plotting s against ρ reveals regions of weak interactions. These regions are then mapped onto a 3D isosurface around the molecule, where the surface is colored to indicate the nature of the interaction: blue for strong attractive forces (like hydrogen bonds), green for weak van der Waals forces, and red for repulsive steric clashes. researchgate.netnih.gov For this compound, NCI-RDG analysis would visualize the van der Waals interactions of the hydrocarbon backbone, potential intramolecular hydrogen bonding, and the specific interactions involving the fluorine atom.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF is a measure of the probability of finding an electron near a reference electron. jussieu.frwikipedia.org It provides a chemically intuitive map of electron pair localization. labinsights.nl High ELF values (close to 1) correspond to regions of core electrons, covalent bonds, and lone pairs. jussieu.fr For this compound, an ELF analysis would clearly delineate the C-C, C-H, and C-N covalent bonds. It would also show distinct basins corresponding to the lone pairs on the ketone oxygen and the piperidine nitrogen, which are the primary sites for hydrogen bonding. LOL provides similar information about electron localization. These analyses offer a faithful representation of the molecule's electronic structure according to the Lewis model. researchgate.net

Comparison of Theoretical and Experimental Data

A fundamental practice in computational chemistry is the validation of theoretical models by comparing calculated data with experimental results. researchgate.net This comparison is essential to ensure that the level of theory and basis set used are appropriate for accurately describing the molecule.

For this compound, a common approach is to compare calculated vibrational frequencies with an experimental infrared (IR) or Raman spectrum. researchgate.net Quantum chemical calculations, typically using Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p), can predict the vibrational modes of the molecule. nih.gov

However, theoretical calculations are often performed for a single molecule in the gas phase at 0 K, whereas experimental spectra are recorded on bulk samples (solid or liquid) at room temperature. nih.gov This difference in conditions leads to systematic deviations. As a result, calculated frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov The comparison helps confirm the assignment of spectral peaks to specific molecular motions, such as the characteristic stretching of the C=O group or the C-F bond. A good correlation between scaled theoretical frequencies and experimental peak positions validates the accuracy of the computed molecular geometry and electronic structure. nih.gov

| Vibrational Mode | Functional Group | Hypothetical Experimental Frequency (FT-IR, cm⁻¹) | Hypothetical Calculated Frequency (DFT, cm⁻¹) | Hypothetical Scaled Frequency (cm⁻¹) |

|---|---|---|---|---|

| N-H Stretch | Piperidine N-H | 3350 | 3485 | 3346 |

| C-H Stretch (Aromatic) | Phenyl C-H | 3050 | 3172 | 3045 |

| C=O Stretch | Ketone C=O | 1715 | 1780 | 1709 |

| C-F Stretch | Fluorophenyl C-F | 1225 | 1270 | 1219 |

Future Research Directions

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of piperidin-4-ones, including 2-(4-Fluorophenyl)piperidin-4-one, has traditionally relied on methods like the Mannich reaction. nih.govsemanticscholar.orgresearchgate.net While effective, these methods present opportunities for improvement in terms of efficiency, yield, and selectivity. Future research should focus on developing novel synthetic pathways that are more atom-economical, environmentally friendly, and provide greater control over the final product.

Promising areas for investigation include:

Catalytic Approaches : The development of novel catalysts for intramolecular cyclization reactions could provide more direct and efficient routes to the piperidine (B6355638) core. nih.gov This includes exploring transition metal catalysis and organocatalysis to promote ring formation with high selectivity. mdpi.com

Flow Chemistry : Implementing continuous flow processes for the synthesis could enhance reaction control, improve safety, and allow for easier scalability compared to traditional batch methods.

Dearomatization Strategies : A significant advancement would be the development of methods involving the dearomatization-hydrogenation of readily available fluoropyridine precursors. nih.gov This approach could offer a highly diastereoselective route to all-cis-(multi)fluorinated piperidines, providing access to a range of novel analogues. nih.gov

Table 1: Potential Future Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Asymmetric Organocatalysis | High enantioselectivity, metal-free conditions, milder reaction conditions. | Design of novel chiral catalysts; optimization of reaction conditions for the specific substrate. |

| Transition Metal-Catalyzed Cyclizations | High efficiency, potential for novel bond formations, access to diverse derivatives. | Screening of various metal catalysts and ligands; mechanistic studies to improve selectivity. |

| Chemoenzymatic Synthesis | High stereoselectivity, environmentally benign conditions. | Identification and engineering of enzymes for specific transformations; integration with chemical steps. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters, higher yields. | Reactor design and optimization; adaptation of existing batch syntheses to flow conditions. |

| Dearomatization-Hydrogenation | Access to highly substituted and stereochemically rich cores from simple precursors. | Development of robust catalysts that avoid hydrodefluorination; exploration of substrate scope. nih.gov |

Advanced Stereocontrol in Piperidin-4-one Synthesis and Derivatization

The biological activity of chiral molecules is often dependent on their specific stereochemistry. The this compound structure contains at least one stereocenter at the C2 position, and derivatization can introduce others. Achieving precise control over the absolute and relative stereochemistry of these centers is a critical area for future research.

Key directions include:

Asymmetric Catalysis : Developing catalytic asymmetric methods is a primary goal. This involves the design of chiral catalysts, such as chiral phosphines or organocatalysts, that can direct the formation of a specific enantiomer during the key ring-forming or derivatization steps. researchgate.netnih.gov

Chiral Resolution : While classical chiral resolution separates enantiomers from a racemic mixture, future work could focus on more efficient dynamic kinetic resolution processes. wikipedia.orgnih.gov Enzymatic resolution, using lipases, has shown promise for resolving related piperidine intermediates and warrants further investigation for this specific compound. researchgate.net

Substrate-Controlled Synthesis : Utilizing chiral starting materials or auxiliaries can effectively control the stereochemical outcome of the synthesis. nih.gov Research into new chiral auxiliaries that are effective, inexpensive, and easily removable is an ongoing need.

Computational Design of New Chemical Transformations and Reactivity Predictions

Computational chemistry offers powerful tools to accelerate research and development. In the context of this compound, future efforts can harness computational methods to design novel reactions and predict chemical behavior, thereby reducing the need for extensive empirical screening.

Future research should leverage:

Density Functional Theory (DFT) : DFT calculations can be used to model reaction pathways, predict transition state energies, and understand the electronic effects of the 4-fluorophenyl group on the reactivity of the piperidin-4-one core. acs.org This can guide the rational design of more efficient synthetic routes.

Molecular Docking and QSAR : For designing new derivatives with specific biological targets in mind, molecular docking simulations and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable. nih.gov These methods can predict how modifications to the this compound scaffold will affect its binding to a target protein, guiding the synthesis of more potent and selective compounds.

AI and Machine Learning : The application of artificial intelligence can help in predicting the outcomes of unknown reactions, designing synthetic routes, and identifying novel molecular scaffolds with desired properties based on the piperidin-4-one core.

Exploration of New Scaffolding Applications in Diverse Chemical Domains

The piperidin-4-one nucleus is recognized as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and CNS-modulating properties. nih.govresearchgate.netbiomedpharmajournal.org The unique electronic properties conferred by the fluorine atom in this compound make it a particularly interesting scaffold for exploration in various chemical fields.

Future research should aim to:

Medicinal Chemistry : Systematically explore the derivatization of the this compound core to generate libraries of new compounds for screening against a wide range of biological targets. The scaffold is a key intermediate for many therapeutic compounds, and its 2-substituted derivatives remain relatively unexplored. googleapis.com

Agrochemicals : The piperidine ring is present in some pesticides and herbicides. The fluorine substituent can enhance metabolic stability and binding affinity, making this scaffold a candidate for the development of new agrochemicals.

Materials Science : The rigid, three-dimensional structure of the piperidine ring, combined with the potential for functionalization, could be exploited in the design of new polymers, organic electronics, or functional materials. nih.gov

Table 2: Potential Scaffolding Applications for this compound Derivatives

| Domain | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Novel CNS agents, anticancer drugs, antivirals, antifungals. | Piperidin-4-one is a known pharmacophore; fluorine can enhance pharmacokinetic properties. nih.govresearchgate.net |

| Agrochemicals | Fungicides, herbicides, insecticides. | The piperidine core is found in existing agrochemicals; fluorination can increase potency and stability. |

| Materials Science | Building blocks for functional polymers, ligands for metal complexes. | Rigid heterocyclic structure; potential for creating materials with specific electronic or optical properties. googleapis.com |

| Chemical Biology | Molecular probes, tools for studying biological pathways. | The scaffold can be functionalized with reporter groups (e.g., fluorophores, biotin) to track biological processes. |

In-depth Mechanistic Studies of Chemical Reactions Involving the Piperidin-4-one Core

A fundamental understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. While general mechanisms for piperidine synthesis have been proposed, detailed studies on this specific substituted system are lacking.

Future research should focus on:

Kinetic Studies : Performing kinetic analysis of key synthetic steps can help to elucidate the rate-determining steps and provide insights into the reaction mechanism. This can inform efforts to accelerate reactions and improve yields.

Intermediate Trapping and Characterization : The isolation and characterization of reaction intermediates, using techniques such as NMR and mass spectrometry, can provide direct evidence for a proposed mechanistic pathway.

Computational Mechanistic Studies : As mentioned, computational tools like DFT can be used to map out the entire reaction energy landscape, identify key transition states, and understand the role of catalysts and substituents in influencing the reaction outcome. acs.org For instance, understanding the mechanism of copper-catalyzed C-H amination reactions could lead to new ways to synthesize piperidine derivatives. acs.org

By pursuing these research directions, the scientific community can fully exploit the potential of this compound as a versatile building block for creating novel molecules with significant scientific and practical applications.

Q & A

Q. What are the established synthetic routes for 2-(4-Fluorophenyl)piperidin-4-one, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves cyclization of precursors such as 4-fluorophenylacetone and ammonia derivatives. Key steps include:

- Mannich reaction : Condensation of ketones with formaldehyde and ammonium chloride under acidic conditions.

- Catalytic hydrogenation : Reduction of intermediate imines using palladium on carbon (Pd/C) or Raney nickel.

Optimal conditions include controlled pH (4–6), temperatures of 60–80°C, and inert atmospheres to prevent oxidation. Yields range from 50–75%, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, piperidinone carbonyl at δ 207 ppm).

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths (e.g., C=O at 1.22 Å) and torsional angles. High-resolution data (R-factor < 5%) ensures accuracy .

- Mass Spectrometry : ESI-MS confirms molecular weight (MW = 193.22 g/mol) with [M+H]+ peaks at m/z 193.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 0.1 mmHg at 25°C).

- Storage : In airtight containers at 2–8°C, away from oxidizing agents.

Refer to SDS guidelines (e.g., SynQuest Laboratories) for spill management and first-aid measures .

Advanced Research Questions

Q. How can computational methods like QSAR and molecular docking predict the bioactivity of this compound derivatives?

Answer:

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with anti-proliferative activity. A validated QSAR model (R² > 0.85) predicted IC₅₀ values for breast cancer (MCF-7) cells .

- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., Polo-like kinase 1). Derivatives with fluorophenyl groups show higher binding affinity (−9.2 kcal/mol) due to hydrophobic interactions .

Q. What strategies resolve contradictions between experimental and computational data in fluorophenyl-piperidinone studies?

Answer:

- Data Triangulation : Cross-validate HPLC purity data with DFT-calculated dipole moments.

- Crystallographic Refinement : Adjust SHELXL parameters (e.g., anisotropic displacement) to reconcile bond-length discrepancies (>0.05 Å) .

- Dynamic NMR : Resolve rotational barriers in piperidinone rings that DFT may oversimplify.

Q. How does the fluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer: The electron-withdrawing fluorine atom activates the phenyl ring for meta-directed electrophilic attacks. Example reactions:

- Aldol Condensation : Reactivity with benzaldehyde (yield: 65%) under basic conditions (KOH/EtOH).

- Grignard Addition : Formation of tertiary alcohols using methylmagnesium bromide (THF, 0°C) .

Q. What are the mechanistic implications of this compound in inhibiting enzymatic targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.